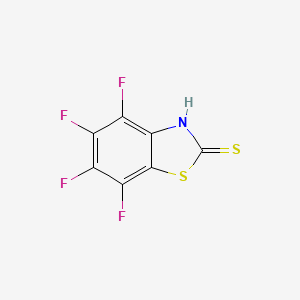
2-(2,4,6-Trimethylphenyl)pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4,6-Trimethylphenyl)pyrrole is a heterocyclic compound with the molecular formula C13H15N It is characterized by a pyrrole ring substituted with a 2,4,6-trimethylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,6-Trimethylphenyl)pyrrole typically involves the reaction of 2,4,6-trimethylbenzaldehyde with pyrrole in the presence of an acid catalyst. One common method is the condensation reaction under acidic conditions, which facilitates the formation of the pyrrole ring. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of microwave irradiation has also been explored to enhance reaction rates and reduce production times .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,4,6-Trimethylphenyl)pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, leading to the formation of reduced pyrrole derivatives.
Substitution: Electrophilic substitution reactions are common, where the hydrogen atoms on the pyrrole ring are replaced by other substituents. Typical reagents include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent side reactions.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide); reactions are conducted under controlled temperatures to ensure selectivity.
Major Products Formed
The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in the synthesis of more complex organic molecules .
Applications De Recherche Scientifique
2-(2,4,6-Trimethylphenyl)pyrrole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme interactions and metabolic pathways.
Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Mécanisme D'action
The mechanism of action of 2-(2,4,6-Trimethylphenyl)pyrrole involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity. This interaction is often mediated by the formation of hydrogen bonds and hydrophobic interactions.
Pathways Involved: The compound can influence metabolic pathways by acting as an inhibitor or activator of specific enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2,4,6-Trimethylphenyl)imidazole
- 2-(2,4,6-Trimethylphenyl)thiazole
- 2-(2,4,6-Trimethylphenyl)oxazole
Uniqueness
Compared to similar compounds, 2-(2,4,6-Trimethylphenyl)pyrrole exhibits unique reactivity due to the presence of the pyrrole ring. This ring structure imparts distinct electronic properties, making it more reactive in certain chemical reactions. Additionally, the trimethylphenyl group provides steric hindrance, influencing the compound’s overall reactivity and selectivity in various reactions .
Propriétés
Numéro CAS |
795274-67-8 |
|---|---|
Formule moléculaire |
C13H15N |
Poids moléculaire |
185.26 g/mol |
Nom IUPAC |
2-(2,4,6-trimethylphenyl)-1H-pyrrole |
InChI |
InChI=1S/C13H15N/c1-9-7-10(2)13(11(3)8-9)12-5-4-6-14-12/h4-8,14H,1-3H3 |
Clé InChI |
IXAJQPGYCXETAE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)C2=CC=CN2)C |
SMILES canonique |
CC1=CC(=C(C(=C1)C)C2=CC=CN2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-Chloro-4-[1,2,2-tris(4-chlorophenyl)ethenyl]benzene](/img/structure/B3057273.png)




![diethyl{[(4-nitrophenyl)amino]methylene}malonate](/img/structure/B3057281.png)

